molecular formula C16H26N4O2 B8281752 tert-Butyl methyl(1-(6-methylpyrazin-2-yl)piperidin-4-yl)carbamate

tert-Butyl methyl(1-(6-methylpyrazin-2-yl)piperidin-4-yl)carbamate

Cat. No. B8281752
M. Wt: 306.40 g/mol
InChI Key: ZOQFZGDQNTUMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl methyl(1-(6-methylpyrazin-2-yl)piperidin-4-yl)carbamate is a useful research compound. Its molecular formula is C16H26N4O2 and its molecular weight is 306.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl methyl(1-(6-methylpyrazin-2-yl)piperidin-4-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl methyl(1-(6-methylpyrazin-2-yl)piperidin-4-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl methyl(1-(6-methylpyrazin-2-yl)piperidin-4-yl)carbamate

Molecular Formula

C16H26N4O2

Molecular Weight

306.40 g/mol

IUPAC Name

tert-butyl N-methyl-N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]carbamate

InChI

InChI=1S/C16H26N4O2/c1-12-10-17-11-14(18-12)20-8-6-13(7-9-20)19(5)15(21)22-16(2,3)4/h10-11,13H,6-9H2,1-5H3

InChI Key

ZOQFZGDQNTUMAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

KOBut (483 mg, 4.32 mmol, 2.5 eq) was added at room temperature to a solution of tert-butyl methyl(piperidin-4-yl)carbamate (stage 3 AMN-60) (370 mg, 1.72 mmol, 1 eq) and 2-chloro-6-methylpyrazine (244 mg, 1.9 mmol, 1.1 eq) in toluene (50 ml) and the mixture was degassed for 30 min with argon. BINAP (64.5 mg, 0.103 mmol, 0.06 eq) and Pd2(dba)3 (31.6 mg, 0.034 mmol, 0.02 eq) were added and the reaction mixture was refluxed for 16 h. After cooling, concentration under reduced pressure was carried out. The residue was taken up in dichloromethane (50 ml) and washed with water (30 ml) and saturated sodium chloride solution (30 ml) and dried over sodium sulfate. The solvent was removed by distillation under reduced pressure and the crude product so obtained was purified by column chromatography (Alox, 0.5% methanol/dichloromethane). The desired product was in the form of a brown solid. Yield: 47% (250 mg, 0.816 mmol)
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
64.5 mg
Type
reactant
Reaction Step Two
Quantity
31.6 mg
Type
catalyst
Reaction Step Two
Yield
47%

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